INCB3344 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [, , , , ]. Chemokine receptors, including CCR2, belong to a family of membrane proteins involved in various physiological phenomena []. INCB3344 exhibits high selectivity for CCR2 over other chemokine receptors and G protein-coupled receptors [].
Although the provided papers do not delve into a detailed molecular structure analysis of INCB3344, one study employed molecular dynamics simulations to investigate how the structure of CCR2 is affected by its interaction with INCB3344 within a lipid bilayer []. This study identified key residues like Tyr 49, Trp 98, Tyr 120, His 121, and Glu 291, which play crucial roles in binding INCB3344 [].
INCB3344 functions as a competitive antagonist of CCR2, effectively inhibiting the binding of its endogenous ligand, CCL2 (also known as MCP-1) [, , , , ]. CCL2 is a chemokine that plays a crucial role in various inflammatory and pain processes [, , , ]. By blocking CCL2 binding to CCR2, INCB3344 inhibits the activation of downstream signaling pathways, leading to the suppression of inflammatory responses [, , , ] and the modulation of pain perception [, , , , , , , , ].
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7